

# An In-depth Technical Guide to 1-(Bromomethyl)-2-fluoro-4-methoxybenzene

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Compound of Interest

1-(Bromomethyl)-2-fluoro-4methoxybenzene

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This document provides a comprehensive overview of the chemical and physical properties, safety and handling information, synthesis, and potential applications of **1-(Bromomethyl)-2-fluoro-4-methoxybenzene**. This fluorinated organic compound serves as a valuable building block in medicinal chemistry and materials science, primarily owing to the unique electronic properties conferred by its substituents.

## **Chemical and Physical Properties**

**1-(Bromomethyl)-2-fluoro-4-methoxybenzene** is a substituted aromatic compound. The presence of a reactive bromomethyl group, a fluorine atom, and a methoxy group on the benzene ring makes it a versatile intermediate for introducing the 2-fluoro-4-methoxyphenyl moiety into larger molecules.

### **Structural and Identifying Information**



Property	Value	Source
IUPAC Name	1-(bromomethyl)-2-fluoro-4- methoxybenzene [1]	
CAS Number	91319-42-5	[2]
Molecular Formula	C8H8BrFO	[1][2]
Molecular Weight	219.05 g/mol	[1][2]
Canonical SMILES	COC1=CC(=C(C=C1)CBr)F	[1][2]
InChI Key	MGGMXOCLNXDSEQ- UHFFFAOYSA-N	[1]
MDL Number	MFCD11617285	[2]

## **Physicochemical Data**

Quantitative physical data for **1-(Bromomethyl)-2-fluoro-4-methoxybenzene** is not readily available in the provided search results. However, data for a closely related isomer, 4-(bromomethyl)-1-fluoro-2-methoxybenzene (CAS: 141080-73-1), can provide useful estimates.

Property	Value (for isomer 141080- 73-1)	
Boiling Point	252.3 ± 25.0 °C at 760 mmHg	[3][4]
Density	1.5 ± 0.1 g/cm <sup>3</sup>	[3][4]
Flash Point	126.4 ± 7.4 °C	[3]
Refractive Index	1.532	[3]
LogP	2.84	[3]

## **Safety and Hazard Information**

**1-(Bromomethyl)-2-fluoro-4-methoxybenzene** is classified as a hazardous substance. It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-



ventilated area, such as a fume hood.

**GHS Hazard Classification** 

Pictogram	Signal Word	Hazard Class	Hazard Statement
☑alt text	Danger	Skin Corrosion/Irritation, Category 1B	H314: Causes severe skin burns and eye damage.[1]
Palt text	Warning	Acute Toxicity, Oral, Category 4	H302: Harmful if swallowed.[1]
☑alt text	Warning	Specific Target Organ Toxicity (Single Exposure), Category 3	H335: May cause respiratory irritation.[1]

### **Handling and Storage**

- Handling: Do not breathe dust, fume, gas, mist, vapors, or spray.[5][6] Wear protective gloves, protective clothing, eye protection, and face protection.[6] Wash skin thoroughly after handling. Use only in a well-ventilated area.[6]
- Storage: Store in a cool, dry, and well-ventilated place.[5] Keep container tightly closed.[5][6]
   Store locked up.[6] It is recommended to store under an inert atmosphere.[5]
- Incompatible Materials: Strong bases and strong oxidizing agents.

### Synthesis and Reactivity

The primary reactivity of this compound is centered on the bromomethyl group, which is a potent electrophile susceptible to nucleophilic substitution. This makes it an excellent alkylating agent for various nucleophiles, including amines, phenols, thiols, and carbanions.

A common and effective method for the synthesis of benzylic bromides like **1- (Bromomethyl)-2-fluoro-4-methoxybenzene** is the radical bromination of the corresponding toluene precursor, **1-**fluoro-5-methoxy-2-methylbenzene.

Caption: Synthetic workflow for 1-(Bromomethyl)-2-fluoro-4-methoxybenzene.



# Experimental Protocols General Protocol for Radical Bromination

The following is a representative experimental methodology for the synthesis of **1- (Bromomethyl)-2-fluoro-4-methoxybenzene** from its toluene analog.

- Reaction Setup: To a solution of 1-fluoro-5-methoxy-2-methylbenzene (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl<sub>4</sub>) or cyclohexane, add N-bromosuccinimide (NBS, 1.1 eq).
- Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) (0.02-0.05 eq).
- Reaction Conditions: Heat the mixture to reflux and irradiate with a UV lamp or a highintensity incandescent light bulb to facilitate the initiation of the radical chain reaction.
   Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
- Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct.
   Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.
- Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na<sub>2</sub>SO<sub>4</sub> or MgSO<sub>4</sub>), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., hexanes) or by column chromatography on silica gel.

## **Applications in Drug Development**

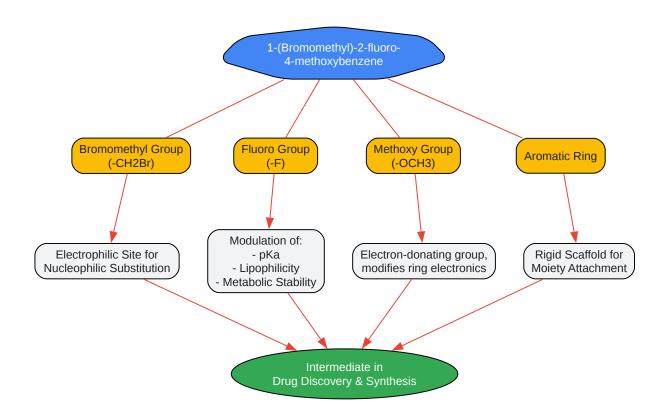
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[7][8] The title compound is a valuable building block for introducing a fluorinated phenyl moiety into potential therapeutic agents.

 Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase the halflife of a drug.



- Binding Affinity: Fluorine's high electronegativity can alter the electronic profile of the molecule, leading to more favorable interactions (e.g., hydrogen bonds, dipole interactions) with target proteins.[8]
- Pharmacokinetics: The lipophilicity of a molecule can be fine-tuned by the addition of fluorine, which can improve properties like membrane permeability and bioavailability.[8]

The compound has been noted as a potential inhibitor of the enzyme tyrosine phosphatase and may have therapeutic potential in cancer treatment.[2] Furthermore, its structure is suitable for radiolabeling, potentially for use in positron emission tomography (PET).[2]



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Caption: Key structural features and their relevance in drug discovery.



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